molecular formula C8H14O2 B072192 Cycloheptanecarboxylic acid CAS No. 1460-16-8

Cycloheptanecarboxylic acid

Cat. No. B072192
CAS RN: 1460-16-8
M. Wt: 142.2 g/mol
InChI Key: VZFUCHSFHOYXIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The catalyzed decomposition of cycloheptanecarboxylic acid by hydrogen bromide in a seasoned Pyrex vessel leads to the formation of carbon monoxide, water, and the corresponding alkene. This reaction proceeds via a molecular mechanism and is first order in both the acid and the catalyst, showcasing the compound's reactivity under specific conditions (Ahonkhai & Emovon, 1973).

Molecular Structure Analysis

The molecular structure of cycloheptanecarboxylic acid and its derivatives has been explored through various crystallographic studies. For instance, the crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives have been determined, revealing that the cyclohexane rings adopt an almost perfect chair conformation, with the amino group occupying the axial position in most structures. This illustrates the flexibility and conformational preferences of cycloalkanecarboxylic acids in their derivatives (Valle et al., 1988).

Chemical Reactions and Properties

Cycloheptanecarboxylic acid participates in various chemical reactions that highlight its reactivity and utility in organic synthesis. For instance, the [3+2+2] cyclization of alkenyl Fischer carbene complexes with allenes leads to the specific assembly of 1,2- and 1,3-dialkylidenecycloheptane rings, demonstrating the compound's versatility in forming complex cyclic structures (Barluenga et al., 2004).

Scientific Research Applications

  • Catalysis and Decomposition Studies : Cycloheptanecarboxylic acid can decompose into carbon monoxide, water, and the corresponding alkene when catalyzed by hydrogen bromide. This process is homogeneous and follows a first-order reaction in both acid and catalyst (Ahonkhai & Emovon, 1973).

  • Coordination Chemistry : The acid plays a role in the coordination chemistry of various cyclohexanepolycarboxylic acids, which have potential applications in materials science, particularly as magnetic materials (Lin & Tong, 2011).

  • Carbonylation Reactions : In carbonylation reactions involving alkanes with carbon monoxide, cycloheptanecarboxylic acid is a product, showcasing its potential in chemical synthesis processes (Fujiwara et al., 1989).

  • Biosynthetic Studies : It serves as a starter unit in the biosynthesis of omega-cycloheptyl fatty acids in certain bacteria, indicating its significance in biological pathways (Moore et al., 1997).

  • Supramolecular Chemistry : Cycloheptanecarboxylic acid and its derivatives can act as spacers in molecular recognition and binding, especially in supramolecular chemistry applications (Raposo et al., 1995).

  • Solar Cell Applications : The acid can be used in the solidification of electrolytes in dye-sensitized solar cells, demonstrating its utility in renewable energy technologies (Décoppet et al., 2014).

  • Hydrogenation Reactions : It's also involved in hydrogenation reactions, for instance, in the selective hydrogenation of benzoic acid to cyclohexane carboxylic acid (Lu et al., 2018).

  • Environmental Monitoring : Its related compounds are monitored as part of environmental studies, especially concerning new generation plasticizers and their potential impact on health and the environment (Silva et al., 2013).

  • Synthesis and Bioactivity : Cycloheptanecarboxylic acid derivatives have been studied for their bioactivity, particularly in the context of synthesis and herbicidal or fungicidal activities (Tian et al., 2009).

  • Catalytic Oxidation Processes : The acid is important in various catalytic oxidation processes, as seen in the synthesis of adipic acid and its derivatives (Usui & Sato, 2003).

Safety And Hazards

Cycloheptanecarboxylic acid, like other carboxylic acids, must be handled with care due to its corrosive nature . Direct contact with the skin or eyes can cause irritation and burns . Hence, the use of appropriate personal protective equipment, such as gloves and safety goggles, is recommended when handling this compound .

properties

IUPAC Name

cycloheptanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFUCHSFHOYXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163256
Record name Cycloheptanecarboxylic acid
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Molecular Weight

142.20 g/mol
Source PubChem
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Product Name

Cycloheptanecarboxylic acid

CAS RN

1460-16-8
Record name Cycloheptanecarboxylic acid
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Record name Cycloheptanecarboxylic acid
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Record name CYCLOHEPTANECARBOXYLIC ACID
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Record name Cycloheptanecarboxylic acid
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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